Potassium sulfate

Descripción general

Descripción

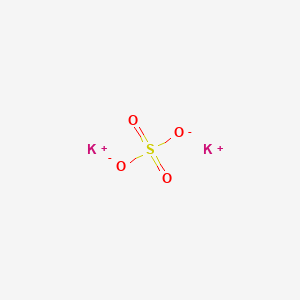

Potassium sulfate (K₂SO₄) is an inorganic salt composed of two potassium ions and one sulfate ion. It is a white crystalline solid with a chemical formula weight of 174.26 g/mol. With a potassium oxide (K₂O) content of 48–53% and sulfur (S) content of 17–18%, it is a dual-nutrient fertilizer widely used in agriculture .

Métodos De Preparación

Mannheim Process: Sulfuric Acid and Potassium Chloride Reaction

The Mannheim process remains the dominant industrial method for potassium sulfate production, leveraging the reaction between potassium chloride (KCl) and sulfuric acid (H₂SO₄). This two-step process is characterized by its high yield and scalability but requires precise temperature control .

First-Step Reaction: Formation of Potassium Bisulfate

At ambient to moderately elevated temperatures (25–100°C), KCl reacts with H₂SO₄ to form potassium bisulfate (KHSO₄) and hydrogen chloride (HCl):

2\text{SO}4 \rightarrow \text{KHSO}_4 + \text{HCl} \quad (\Delta H = +3\ \text{kcal/mol})

Optimal conversion occurs at a molar ratio of 2.0–2.2 KCl per H₂SO₄, ensuring minimal unreacted acid .

Second-Step Reaction: Sulfate Synthesis

The KHSO₄ intermediate is heated to 300–400°C with excess KCl to produce K₂SO₄:

4 + \text{KCl} \rightarrow \text{K}2\text{SO}_4 + \text{HCl} \quad (\Delta H = -17\ \text{kcal/mol})

This exothermic reaction achieves 93.4% chloride conversion under continuous stirring and indirect heating .

Table 1: Mannheim Process Performance Metrics

| Parameter | First Step | Second Step |

|---|---|---|

| Temperature Range | 25–100°C | 300–400°C |

| Reaction Time | 1–2 hours | 1 hour |

| HCl Yield | 42.9% | 91.4% |

| K₂SO₄ Purity | 85–90% | 95–98% |

Hargreaves Process: Ammonium Sulfate and Potassium Chloride

An alternative to the Mannheim method, the Hargreaves process substitutes H₂SO₄ with ammonium sulfate ((NH₄)₂SO₄), reducing HCl emissions. The reaction proceeds at 30–40°C with minimal water :

4\text{)}2\text{SO}4 + 2\text{KCl} \rightarrow \text{K}2\text{SO}4 + 2\text{NH}4\text{Cl}

Key advantages include:

-

Energy Efficiency : No evaporation required, reducing energy costs by 30–40% .

-

Byproduct Utilization : Ammonium chloride (NH₄Cl) is marketable as a nitrogen fertilizer.

-

Purity : Final K₂SO₄ exceeds 99.5% purity after recrystallization with saturated KCl brine .

Metathesis of Sodium Sulfate and Potassium Chloride

This method exploits the phase equilibria of the Na⁺, K⁺, Cl⁻, SO₄²⁻–H₂O system, where glaserite (K₃Na(SO₄)₂) forms as an intermediate .

Two-Stage Reaction Mechanism

Stage 1 – Glaserite Crystallization :

2\text{SO}4 + 2\text{KCl} \rightarrow \text{K}3\text{Na(SO}4\text{)}_2 + 2\text{NaCl}

Conducted at 15–110°C, this stage achieves 70–80% potassium recovery .

Stage 2 – Glaserite Decomposition :

3\text{Na(SO}4\text{)}2 + \text{KCl} \rightarrow 2\text{K}2\text{SO}_4 + \text{NaCl}

Decomposition at 70°C with ammonium bicarbonate yields 95% pure K₂SO₄ .

Table 2: Phase Diagram Data for Na⁺–K⁺–Cl⁻–SO₄²⁻ System at 25°C

| Component | Invariant Point (a) | Invariant Point (b) | Invariant Point (c) |

|---|---|---|---|

| Na₂SO₄ (wt%) | 8.3 | 2.1 | 0.0 |

| KCl (wt%) | 0.0 | 10.2 | 14.7 |

| K₂SO₄ (wt%) | 6.9 | 5.8 | 11.2 |

| NaCl (wt%) | 20.1 | 22.4 | 18.9 |

Ferrous Sulfate Byproduct Utilization

Industrial byproducts like ferrous sulfate (FeSO₄) from titanium dioxide production offer a low-cost this compound route .

Dual Reaction Pathways

Pathway 1 – Double Salt Formation :

4 + 2\text{KCl} \rightarrow \text{K}2\text{SO}4 + \text{FeCl}2

Pathway 2 – Hydrolysis and Extraction :

4 + \text{H}2\text{O} \rightarrow \text{Fe(OH)}3 + \text{H}2\text{SO}4

4 + 2\text{KCl} \rightarrow \text{K}2\text{SO}_4 + 2\text{HCl}

A solvent extraction system (20% TOA + 10% TBP + 70% n-octanol) isolates H₂SO₄, enabling 90% Fe³⁺ removal .

Single-Stage Synthesis from Mixed Salts

A simplified single-stage method combines Na₂SO₄, KCl, and NaCl in aqueous solution, bypassing glaserite intermediates . Optimized at 25°C with a 1:2 Na₂SO₄:KCl molar ratio, this process achieves 85% K₂SO₄ yield under vigorous stirring (500 rpm) .

Advantages :

-

Reduced Complexity : Eliminates multi-stage crystallization.

-

Cost Efficiency : Utilizes low-grade sodium sulfate feeds.

Economic and Environmental Considerations

The global this compound market, valued at $3.92 billion in 2024, prioritizes methods balancing cost and sustainability .

Table 3: Comparative Analysis of Preparation Methods

| Method | Capital Cost | Energy Use (kWh/t) | Byproduct Handling |

|---|---|---|---|

| Mannheim Process | High | 350 | HCl scrubbing |

| Hargreaves Process | Moderate | 220 | NH₄Cl recovery |

| Sodium Sulfate Route | Low | 180 | NaCl disposal |

| Ferrous Sulfate Route | Very Low | 150 | Fe(OH)₃ filtration |

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfato de potasio principalmente experimenta reacciones ácido-base. Cuando reacciona con ácido sulfúrico, forma hidrogenosulfato de potasio: [ \text{K}2\text{SO}_4 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{KHSO}_4 ] Este compuesto puede reaccionar con varios reactivos para formar diferentes productos.

Reactivos y Condiciones Comunes:

Ácido Sulfúrico: Se utiliza para producir hidrogenosulfato de potasio.

Hidróxido de Potasio: Reacciona con ácido sulfúrico para formar sulfato de potasio.

Productos Principales:

Hidrogenosulfato de Potasio (KHSO₄): Se forma haciendo reaccionar sulfato de potasio con ácido sulfúrico.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fertilizer Use

Over 90% of potassium sulfate produced globally is utilized as a fertilizer, especially for crops sensitive to chloride, such as fruits, vegetables, and tobacco. It provides essential potassium and sulfur nutrients that enhance plant growth and improve crop yield .

Case Study: Effects on Plant Growth

A study investigated the effects of this compound on plant growth under high-temperature stress. The results indicated that both foliar and soil applications of K₂SO₄ significantly improved various physiological parameters such as leaf moisture content and nutrient concentrations in plants like tomatoes and peppers. The application rates ranged from 0% to 3% for foliar and 0 to 20 kg/da for soil applications .

| Application Type | Rate (kg/da) | Effect on Plant Growth |

|---|---|---|

| Foliar | 0 | Control |

| 1 | Moderate improvement | |

| 2 | Significant improvement | |

| 3 | Optimal growth | |

| Soil | 0 | Control |

| 5 | Minor improvement | |

| 10 | Significant improvement | |

| 20 | Detrimental effect |

Industrial Applications

Manufacturing Processes

This compound is also employed in various industrial processes including:

- Glass Manufacturing : Used as a flux to lower the melting point of glass materials.

- Cement Production : Acts as an additive to enhance certain properties of cement mixtures.

- Production of Abrasives : Utilized in the formulation of abrasive products through processes like tabletting and extrusion .

Case Study: Industrial Use in Textiles

In the textile industry, this compound serves as an intermediate in dye production. Its role involves enhancing color fixation during dyeing processes, which is critical for producing vibrant colors on fabrics .

Food Industry Applications

Food Additive

This compound is recognized as a food additive (E515) that serves multiple functions including:

- Nutritional Supplement : Provides potassium and sulfur, which are essential for human health.

- Processing Aid : Used in the production of certain food items to improve texture and flavor .

Environmental Applications

Soil Amendment

K₂SO₄ is used to amend soils deficient in potassium and sulfur. Its application helps improve soil structure and fertility, promoting better crop yields while minimizing environmental impact compared to chloride-based fertilizers .

Mecanismo De Acción

El sulfato de potasio ejerce sus efectos principalmente a través de su contenido de ion potasio (K⁺). El potasio es el catión principal dentro de las células animales, mientras que el sodio es el catión principal fuera de las células animales. Las diferencias de concentración de estos iones crean un potencial de membrana, esencial para diversas funciones celulares como la neurotransmisión, la contracción muscular y la función cardíaca . El sulfato de potasio ayuda a mantener este equilibrio, regulando así el balance de agua, la presión arterial y los niveles de acidez en el cuerpo .

Compuestos Similares:

Cloruro de Potasio (KCl): Se usa comúnmente en fertilizantes pero puede tener efectos adversos en las características de calidad de los tubérculos en comparación con el sulfato de potasio.

Carbonato de Potasio (K₂CO₃): Se utiliza en la producción de vidrio y jabón.

Nitrato de Potasio (KNO₃): Se utiliza en fertilizantes y conservación de alimentos.

Singularidad del Sulfato de Potasio: El sulfato de potasio es único en su capacidad de proporcionar tanto potasio como azufre sin introducir iones cloruro, lo que lo hace ideal para cultivos sensibles al cloruro . Su alta solubilidad en agua y su estabilidad en diversas condiciones mejoran aún más su utilidad en la agricultura y la industria .

Comparación Con Compuestos Similares

Production and Chemical Properties

K₂SO₄ is rarely found in pure form in nature and is typically derived from minerals like langbeinite (K₂Mg₂(SO₄)₃) or through the reaction of potassium chloride (KCl) with sulfuric acid (H₂SO₄) . Key properties include:

- Solubility : 7 g/L at 25°C (significantly lower than KCl) .

- pH : Neutral in solution, with a low salt index (lower salinity impact compared to KCl) .

- Applications : Primarily used in chloride-sensitive crops (e.g., tobacco, grapes) and soils requiring sulfur supplementation .

Comparison with Similar Potassium Compounds

Potassium Chloride (KCl)

| Property | K₂SO₄ | KCl |

|---|---|---|

| K₂O Content | 48–53% | 60–63% |

| Additional Nutrients | 17–18% S | 47% Cl⁻ |

| Solubility (25°C) | 7 g/L | 350 g/L |

| Salt Index | Low | High |

| Typical Use | Chloride-sensitive crops | General crops, cost-effective |

Key Differences :

- KCl is more soluble and economical but introduces chloride, which can harm sensitive crops and accumulate in soils .

- K₂SO₄ is preferred in saline soils due to its lower salt index and sulfur contribution .

Potassium Nitrate (KNO₃)

| Property | K₂SO₄ | KNO₃ |

|---|---|---|

| K₂O Content | 48–53% | 44% |

| Additional Nutrients | 17–18% S | 13% N (nitrate) |

| Solubility (25°C) | 7 g/L | 316 g/L |

| Application | Sulfur-deficient soils | Nitrogen-potassium dual supplementation |

Key Differences :

- KNO₃ provides nitrogen, making it suitable for nitrogen-demanding crops like leafy vegetables, whereas K₂SO₄ is ideal for sulfur-deficient soils .

Potassium Persulfate (K₂S₂O₈)

| Property | K₂SO₄ | K₂S₂O₈ |

|---|---|---|

| Primary Use | Fertilizer | Oxidizing agent in chemical reactions |

| Reactivity | Stable | Reacts violently with organics, metals |

| Safety | Non-flammable, low toxicity | Hazardous; requires specialized handling |

Key Differences :

Potassium Thiosulfate (KTS) and Potassium Silicate

| Property | K₂SO₄ | KTS | Potassium Silicate |

|---|---|---|---|

| Nutrient Release | Immediate | Slow-release S | Slow-release Si, K |

| Solubility | 7 g/L | High | Low |

| Application | Basal fertilization | Foliar spray | Saline soil amendment |

Key Differences :

- KTS is used as a foliar spray for sulfur, while K₂SO₄ is applied directly to soil .

- Potassium silicate enhances crop resilience in saline soils but releases potassium more slowly than K₂SO₄ .

Research Findings and Agricultural Efficacy

- Onion Yield : Combined application of K₂SO₄ (300 kg K₂O/hectare) and KTS foliar spray increased bulb yield by 27–50% in saline-alkali conditions .

- Wheat Nutrition : K₂SO₄ improved nutrient uptake in saline environments, enhancing grain quality and stress tolerance .

- Soil Salinity : K₂SO₄ reduced soil EC (electrical conductivity) by 30% compared to KCl in long-term trials .

Actividad Biológica

Potassium sulfate (K₂SO₄) is a widely used compound in agriculture, primarily as a fertilizer. Its biological activity extends beyond mere nutrient supply; it influences plant growth, stress tolerance, and has potential antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Overview of this compound

This compound is a soluble salt that provides potassium (K) and sulfur (S), both essential nutrients for plants. It is particularly beneficial for crops sensitive to chloride, such as tobacco and potatoes, as it does not contribute to chloride toxicity in the soil.

Effects on Plant Growth

1. Nutrient Uptake and Growth Enhancement

Research demonstrates that this compound application significantly improves the growth and chemical composition of various crops. For instance, a study on wheat (Triticum aestivum L.) in salt-affected soils revealed that this compound enhanced growth parameters and nutrient uptake compared to control treatments. The application rates of 50 kg and 100 kg K/ha resulted in notable improvements in plant height, biomass, and nutrient concentrations (N, K, Ca) in leaves .

| Application Rate (kg/ha) | Plant Height (cm) | Biomass (g/plant) | N Concentration (%) | K Concentration (%) |

|---|---|---|---|---|

| 0 | 60 | 15 | 1.5 | 2.0 |

| 50 | 75 | 20 | 2.0 | 3.5 |

| 100 | 85 | 25 | 2.5 | 4.0 |

2. Stress Mitigation

This compound has been shown to mitigate abiotic stress conditions, particularly high-temperature stress. A study indicated that applying this compound improved the relative moisture content of leaves and reduced membrane injury under heat stress conditions . The results suggest that potassium enhances plant resilience by maintaining physiological functions during adverse environmental conditions.

Antioxidant Activity

This compound also influences the antioxidant properties of plants. A study on milk thistle (Silybum marianum) found that increasing doses of this compound led to higher levels of polyphenols and flavonoids, which are known for their antioxidant activities. The DPPH scavenging activity was significantly enhanced at optimal potassium levels, indicating improved antioxidant capacity .

| Potassium Application (kg/ha) | DPPH Scavenging Activity (%) |

|---|---|

| 0 | 30 |

| 30 | 84 |

| 60 | 90 |

| 90 | 93 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In particular, extracts from plants treated with this compound exhibited significant antimicrobial activities against various pathogens such as E. coli, A. niger, and Pseudomonas aeruginosa. The highest antimicrobial effects were observed with a potassium application rate of 90 kg/ha .

Case Studies

1. Wheat Growth in Saline Soils

In a controlled study, wheat was grown in saline soils with varying this compound applications. Results indicated that higher potassium levels not only improved growth metrics but also enhanced the soil's nutrient profile, leading to better crop yields under saline conditions .

2. Milk Thistle Antioxidant Study

A comprehensive analysis on milk thistle showed that this compound application significantly increased both the phenolic content and antioxidant activity of the seeds, suggesting its role in enhancing health-promoting compounds in edible plants .

Q & A

Q. How can experimental design principles optimize potassium sulfate synthesis for high-purity applications?

Advanced Research Focus

To optimize K₂SO₄ synthesis (e.g., via electrodialytic ion substitution), use factorial designs to test variables like current density (20–30 mA/cm²) and molar ratios of reactants. For example, higher molar ratios reduce K⁺ ion loss but increase NH₄⁺ contamination . A 2³ full factorial design (as applied in enzyme production studies) can model interactions between variables like pH, temperature, and sulfate source purity . Validate models using regression analysis (e.g., Equation 1: PME = 2.93 + 0.25X₃ + 0.67X₅) to predict outcomes and refine protocols .

Table 1: Key Variables in Electrodialytic K₂SO₄ Synthesis

Q. What methodologies resolve contradictions in this compound’s agricultural efficacy studies?

Advanced Research Focus

Conflicting data on K₂SO₄’s fertilizer efficacy (e.g., crop yield vs. soil salinity) require meta-analysis of controlled trials. For example, use ANOVA and Duncan’s multiple range test (p=0.05) to compare treatments (0–200 kg K₂SO₄/feddan) while accounting for covariates like soil pH and humate rates . Integrate dose-response models to identify thresholds where benefits plateau or adverse effects emerge (e.g., ion imbalance in reclaimed lands) . Cross-validate findings with long-term field trials and ion chromatography to track sulfate leaching .

Q. How do gas-phase thermochemical properties of K₂SO₄ inform high-temperature applications?

Basic Research Focus

NIST data provide critical thermochemical parameters for modeling K₂SO₄ behavior in combustion or aerospace contexts:

- ΔfH°(gas) = -1094.12 kJ/mol

- S°(gas, 1 bar) = 366.14 J/mol·K

- Heat capacity (Shomate Equation): Cp° = 156.9912 + 0.548543t - 0.110834t² + ... .

Use these values in computational fluid dynamics (CFD) simulations to predict decomposition pathways or ion clustering reactions (e.g., K⁺ + K₂SO₄ → K₃SO₄⁺, ΔrH° = 160 kJ/mol) .

Q. What statistical frameworks are suitable for analyzing K₂SO₄’s role in enzymatic processes?

Advanced Research Focus

For bioproduction studies (e.g., pectin-methyl-esterase), apply kinetic models to correlate K₂SO₄ concentration with enzyme activity. Use time-series sampling to track substrate consumption (total nitrogen, TOC) and biomass growth . Fit data to first-order rate equations or Monod kinetics, and validate via residual analysis. Report confidence intervals for parameters like μ_max (max growth rate) to quantify uncertainty .

Q. How to validate this compound’s purity and stability in pharmaceutical formulations?

Basic Research Focus

Adhere to pharmacopeial standards (e.g., USP-NF) for gravimetric analysis:

- Dissolve K₂SO₄ in HNO₃, precipitate sulfate as BaSO₄, and calcine at 600°C to confirm stoichiometry .

- Use ICP-MS to detect trace metals (e.g., Al³⁺, Fe²⁺) below 10 ppm .

For stability studies, employ accelerated aging tests (40°C/75% RH) and monitor hygroscopicity via dynamic vapor sorption (DVS) .

Q. What advanced spectroscopic techniques characterize K₂SO₄’s structural dynamics?

Advanced Research Focus

- Raman Spectroscopy: Identify sulfate symmetric stretching modes (~980 cm⁻¹) to probe crystallinity .

- XRD: Compare diffraction patterns (e.g., 2θ = 20.1°, 26.5°) with ICDD PDF-4+ databases to detect polymorphic impurities .

- Ion Mobility Spectrometry: Resolve gas-phase cluster ions (K₃SO₄⁺) to study dissociation energetics .

Q. How to model this compound’s environmental fate in aquatic systems?

Advanced Research Focus

Develop fugacity-based models to predict K₂SO₄ partitioning in water-soil systems. Input parameters include:

- Log Kow: -2.5 (high hydrophilicity)

- Soil adsorption coefficient (Kd): 0.1–0.3 L/kg .

Validate with mesocosm experiments measuring sulfate accumulation in porewater and plant uptake rates (e.g., mmol/g dry weight) .

Q. What are best practices for documenting contradictions in K₂SO₄ research?

Methodological Guidance

Propiedades

IUPAC Name |

dipotassium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBMLCTZGSZBG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2SO4, K2O4S | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7646-93-7 (potassium-H2SO4[1:1]) | |

| Record name | Potassium sulfate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029701 | |

| Record name | Potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Colourless or white crystals or crystalline powder, Colorless or white odorless solid; [Merck Index] Colorless crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | Sulfuric acid potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1689 °C | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water, insoluble in ethanol, ITS SOLUBILITY IN WATER IS DECR BY KCL OR (NH4)2SO4, 1 G DISSOLVES IN: 8.3 ML WATER, 4 ML BOILING WATER, 75 ML GLYCEROL; PRACTICALLY INSOL IN SATURATED SOLN OF AMMONIUM SULFATE; INSOL IN ALC, INSOL IN ACETATE, CARBON DISULFIDE, Solubility in water, g/100ml at 25 °C: 12 | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.66, 2.66 g/cm³ | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS OR WHITE CRYSTALS, OR WHITE GRANULES OR POWDER, COLORLESS, RHOMBIC OR HEXAGONAL CRYSTALS | |

CAS No. |

7778-80-5 | |

| Record name | Potassium sulfate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K573LC5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1067 °C | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.